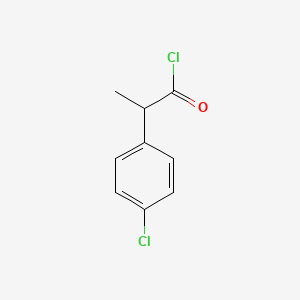
2-(4-Chlorophenyl)propionyl chloride
概要
説明
2-(4-Chlorophenyl)propionyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of propionyl chloride, where the propionyl group is substituted with a 4-chlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
2-(4-Chlorophenyl)propionyl chloride has several applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: The compound is involved in the development of drugs and therapeutic agents.
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used in organic synthesis, particularly in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
2-(4-Chlorophenyl)propionyl chloride, as an acid chloride, is highly reactive. It can interact with nucleophilic groups in target molecules, leading to the formation of new covalent bonds . In the context of Suzuki–Miyaura coupling reactions, it may undergo oxidative addition with palladium catalysts .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through reactions such as the Suzuki–Miyaura coupling . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the presence of a suitable catalyst, the pH of the reaction environment, and the temperature .
生化学分析
Biochemical Properties
2-(4-Chlorophenyl)propionyl chloride plays a significant role in biochemical reactions, particularly in the formation of amides and esters. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of the acyl group to various substrates. This compound also interacts with proteins and other biomolecules through nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles such as amines or alcohols. These interactions are crucial for the synthesis of complex molecules in biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes through acylation reactions. This compound can impact cell signaling pathways by altering the activity of key signaling proteins. Additionally, it can affect gene expression by modifying transcription factors and other regulatory proteins. The changes in cellular metabolism due to the presence of this compound can lead to alterations in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through acylation reactions. It binds to enzymes and proteins, leading to the formation of covalent bonds with nucleophilic residues such as lysine or serine. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or light. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce specific biochemical changes without causing significant toxicity. At higher doses, it can lead to toxic effects such as cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Toxic or adverse effects at high doses include oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to acylation reactions. It interacts with enzymes such as acetyltransferases and carboxylases, which facilitate the transfer of the acyl group to different substrates. These interactions can affect metabolic flux and the levels of metabolites in the cell. The compound’s involvement in metabolic pathways is crucial for the synthesis and modification of biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its activity and function, particularly in relation to its interactions with enzymes and proteins .
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenyl)propionyl chloride can be synthesized through Friedel-Crafts acylation. In this reaction, 4-chlorobenzene reacts with propionyl chloride in the presence of a strong Lewis acid such as aluminum chloride (AlCl3). The reaction typically occurs at elevated temperatures (80-90°C) and yields the desired product quantitatively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory preparation. The process involves large-scale Friedel-Crafts acylation with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)propionyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, such as Friedel-Crafts acylation and alkylation, where it acts as an acylating agent.
Nucleophilic Substitution: It can react with nucleophiles like amines to form amides.
Common Reagents and Conditions
Lewis Acids: Aluminum chloride (AlCl3) is commonly used in Friedel-Crafts reactions.
Nucleophiles: Primary amines are used in nucleophilic substitution reactions.
Major Products Formed
Amides: Reaction with primary amines forms amides.
Substituted Aromatic Compounds: EAS reactions yield various substituted aromatic compounds depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds
Propionyl Chloride: A simpler acyl chloride without the 4-chlorophenyl group.
Benzoyl Chloride: An acyl chloride with a phenyl group instead of a 4-chlorophenyl group.
4-Chlorobenzoyl Chloride: An acyl chloride with a 4-chlorophenyl group but lacking the propionyl moiety.
Uniqueness
2-(4-Chlorophenyl)propionyl chloride is unique due to the presence of both the 4-chlorophenyl and propionyl groups, which confer specific reactivity and properties. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications.
特性
IUPAC Name |
2-(4-chlorophenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKBMDLEBVTMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596192 | |
| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63327-24-2 | |
| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


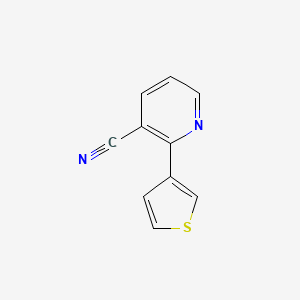
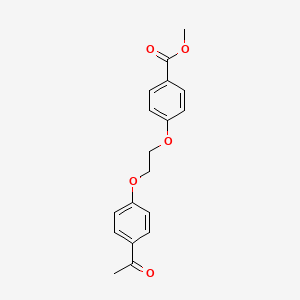

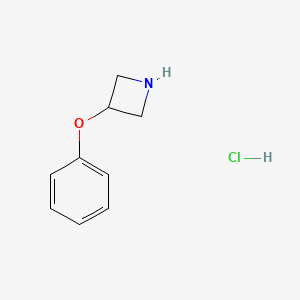
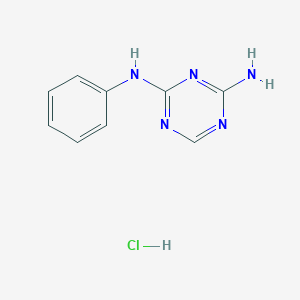
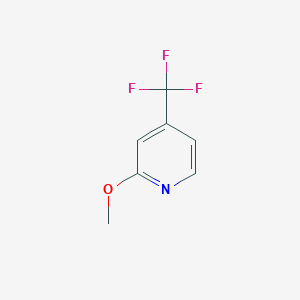
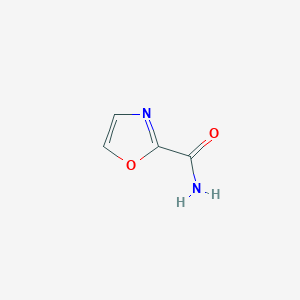
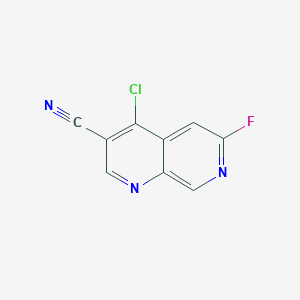
![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)
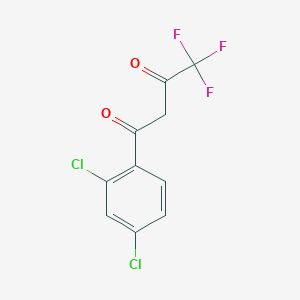
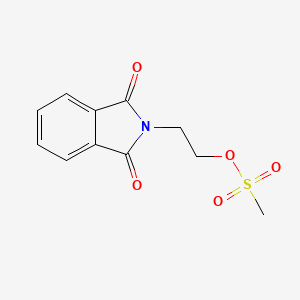
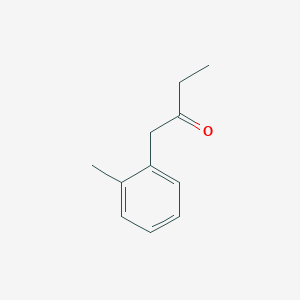
![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)

